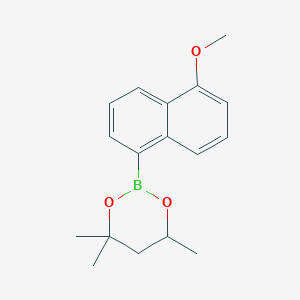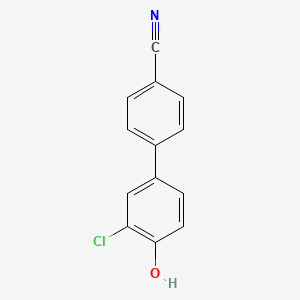
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate (2BEPD) is a multifunctional monomer used in a variety of applications. It is a type of dimethacrylate that is composed of two butyl groups, two ethyl groups, and one propanediol group. It is a highly reactive monomer that is used in polymerization reactions to form polymers with a wide range of properties. It is a versatile monomer that can be used in a variety of applications, including coatings and adhesives.
作用機序
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is a highly reactive monomer, and its reactivity is due to the presence of two ethyl groups and two butyl groups in its structure. These groups are able to form strong hydrogen bonds with other molecules, and this allows the monomer to form polymers with a wide range of properties. Additionally, the presence of the propanediol group allows the monomer to form polymers with a high degree of control over their properties.
Biochemical and Physiological Effects
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is a highly reactive monomer, and its reactivity can lead to a variety of biochemical and physiological effects. For example, when used in the synthesis of polymers for use in drug delivery systems, the monomer can interact with proteins, enzymes, and other molecules in the body to form polymers with a wide range of properties. Additionally, the monomer can interact with cells and tissues to form polymers with a wide range of properties.
実験室実験の利点と制限
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is a highly reactive monomer, and its reactivity makes it ideal for use in laboratory experiments. Its reactivity allows for the formation of polymers with a wide range of properties, and its reactivity also allows for the formation of polymers with a high degree of control over their properties. Additionally, the monomer is relatively inexpensive and easy to obtain, making it ideal for use in laboratory experiments. However, it is important to note that 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is a highly reactive monomer, and as such, it should be handled with care and stored in a cool, dry place.
将来の方向性
There are a number of potential future directions for the use of 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate. For example, it could be used in the synthesis of polymers for use in biomedical applications, such as tissue engineering and drug delivery. Additionally, it could be used in the synthesis of polymers for use in coatings and adhesives. Furthermore, it could be used in the synthesis of polymers for use in the production of biodegradable materials. Finally, it could be used in the synthesis of polymers for use in the production of nanomaterials.
合成法
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is synthesized by the reaction of 2-butanol, 2-ethyl-1,3-propanediol, and methacrylic acid. This reaction is conducted in aqueous solution at a temperature of 80-100°C, and the reaction is catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The reaction is typically complete within 30 minutes, and the resulting product is a colorless liquid with a molecular weight of roughly 250 g/mol.
科学的研究の応用
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is widely used in scientific research, as it is an excellent monomer for the synthesis of polymers with a wide range of properties. It is often used in the synthesis of polymers for use in drug delivery systems, as its reactivity makes it ideal for the formation of polymers with a high degree of control over their properties. Additionally, it is used in the synthesis of polymers for use in biomedical applications, such as tissue engineering and drug delivery.
特性
IUPAC Name |
[2-ethyl-2-(2-methylprop-2-enoyloxymethyl)hexyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-7-9-10-17(8-2,11-20-15(18)13(3)4)12-21-16(19)14(5)6/h3,5,7-12H2,1-2,4,6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJNOEFCQDFDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(COC(=O)C(=C)C)COC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)

![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)





